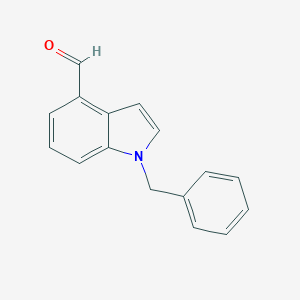

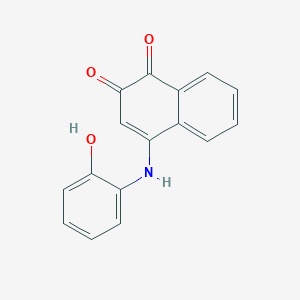

![molecular formula C11H13NO3 B061709 2-[(4-methylbenzoyl)amino]propanoic Acid CAS No. 183559-35-5](/img/structure/B61709.png)

2-[(4-methylbenzoyl)amino]propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

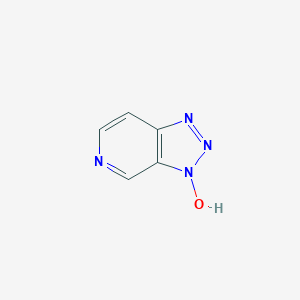

2-[(4-Methylbenzoyl)amino]propanoic Acid is a compound that has been studied within the context of its molecular structure, synthesis, and potential for forming co-crystals with other chemical entities. Its interest lies in its structural properties and the ability to engage in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, where specific conditions are tailored to yield the desired product. For instance, a novel co-crystal involving a related compound was synthesized and characterized, showcasing the compound's ability to form stable structures under certain conditions (Odame et al., 2018).

Molecular Structure Analysis

Studies on molecular structure highlight the importance of spectroscopy and crystallography in determining the arrangement of atoms within a molecule. For example, vibrational spectroscopy and X-ray diffraction (XRD) analyses have been utilized to elucidate the structure of related compounds (Khuu et al., 2020).

Chemical Reactions and Properties

Research has detailed the reactions of aminobenzoic acids with various agents to synthesize functionalized amino acids, highlighting the compound's reactivity and the factors influencing its chemical behavior (Trofimov et al., 2009).

Applications De Recherche Scientifique

Solubility and Solvent Effects

Research conducted on similar compounds, like 2-amino-3-methylbenzoic acid, has focused on understanding their solubility in various solvents. This information is crucial for purification and application in chemical syntheses. For instance, the solubility of 2-amino-3-methylbenzoic acid was systematically studied across a range of solvents and temperatures, providing valuable data for its application in organic synthesis (Zhu et al., 2019).

Synthesis of Derivatives

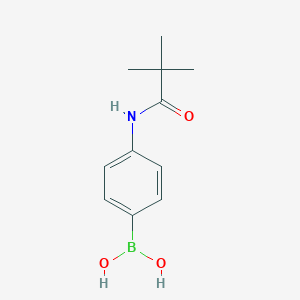

There's significant interest in synthesizing derivatives of amino acids for their potential biological activities. Research has been conducted on the asymmetric synthesis of alanine derivatives via Michael addition reaction, highlighting the utility of amino acids and their derivatives in medicinal chemistry. One study demonstrated the synthesis of (S)-2-amino-3-((4-methylbenzyl)amino)propanoic acid and its investigation as an inhibitor, showcasing the relevance of such derivatives in drug discovery (Mkrtchyan et al., 2022).

Catalysis and Material Science

Compounds structurally related to "2-[(4-methylbenzoyl)amino]propanoic Acid" have been used in material science and catalysis. For example, amine compounds have been reacted with poly vinyl alcohol/acrylic acid hydrogels modified through radiation to form amine-treated polymers, enhancing their thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Computational Studies

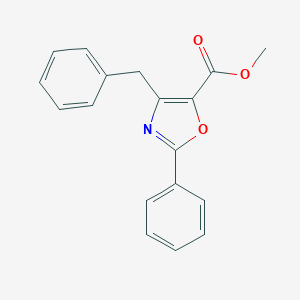

Computational and structural studies on co-crystals involving similar compounds have been conducted to understand their reactivity and potential applications in the design of new materials. One study focused on a co-crystal of 2-aminobenzimidazole and a similar compound, providing insights into its structure and reactivity (Odame et al., 2018).

Safety And Hazards

Without specific safety data for this compound, it’s hard to comment on its hazards. However, as a general rule, compounds containing amide and carboxylic acid functional groups should be handled with care, as they can be irritants7.

Orientations Futures

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if any. It could potentially be used in the development of new materials or pharmaceuticals, but more research would be needed to determine its suitability for these applications.

Propriétés

IUPAC Name |

2-[(4-methylbenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-5-9(6-4-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFCOKRPYVJGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylbenzoyl)amino]propanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)